molecular formula C12H9N3O4 B13873272 4-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide

4-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide

Katalognummer: B13873272
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: NRJJNWUMIJEYQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a nitro group and a pyridinyl moiety, which contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-oxo-1H-pyridin-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-amino-N-(2-oxo-1H-pyridin-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyridinyl moiety play crucial roles in binding to these targets, leading to modulation of their activity. For instance, in anti-tubercular applications, the compound may inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the pyridinyl moiety allows for diverse chemical reactivity and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H9N3O4

Molekulargewicht

259.22 g/mol

IUPAC-Name

4-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide

InChI

InChI=1S/C12H9N3O4/c16-11(14-10-2-1-7-13-12(10)17)8-3-5-9(6-4-8)15(18)19/h1-7H,(H,13,17)(H,14,16)

InChI-Schlüssel

NRJJNWUMIJEYQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.